

Application Notes and Protocols: Oral vs. Intravenous Administration of Elacridar in Rodents

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Compound of Interest		
Compound Name:	Elacridar Hydrochloride	
Cat. No.:	B7934595	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral and intravenous administration of Elacridar in rodent models. Elacridar is a potent third-generation inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are critical components of the blood-brain barrier and can limit the central nervous system penetration of various therapeutic agents.[1][2] Understanding the pharmacokinetic and pharmacodynamic profiles of Elacridar when administered via different routes is crucial for its effective use in preclinical research to enhance the brain distribution of co-administered drugs.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Elacridar following intravenous and oral administration in mice from various studies. These data highlight the significant differences in bioavailability, half-life, and brain penetration depending on the route of administration and formulation.

Table 1: Pharmacokinetic Parameters of Elacridar (Suspension) in Mice



Parameter	Intravenous (IV)	Oral (PO)	Reference
Dose	2.5 mg/kg	100 mg/kg	[1][2]
Absolute Bioavailability	-	0.22	[1][2]
Terminal Half-life (t½)	~4 hours	~20 hours	[1][2]
Brain-to-Plasma Partition Coefficient (Kp,brain)	0.82	4.31	[1][2]

Table 2: Pharmacokinetic Parameters of Elacridar (Microemulsion) in FVB Mice

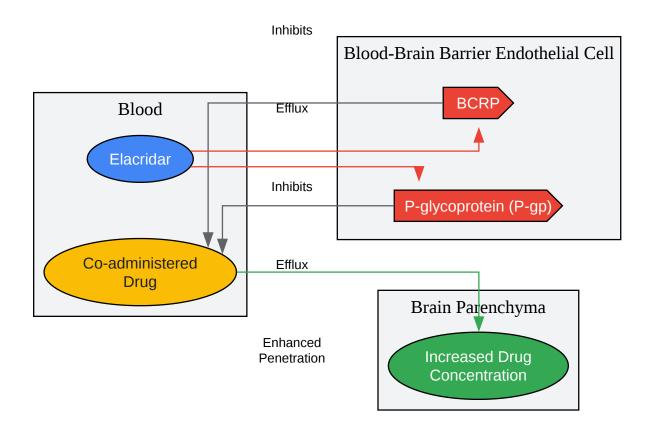
Parameter	Intravenous (IV)	Oral (PO)	Reference
Dose	2 mg/kg	10 mg/kg	[3]
Absolute Bioavailability	-	0.47	[3][4]
AUCplasma (0-inf) (min*µg/mL)	-	270.5	[3]

Note: Absolute bioavailability for the oral microemulsion was determined with respect to an intravenous dose of a 2.5 mg/kg Elacridar solution from a previous study.[3]

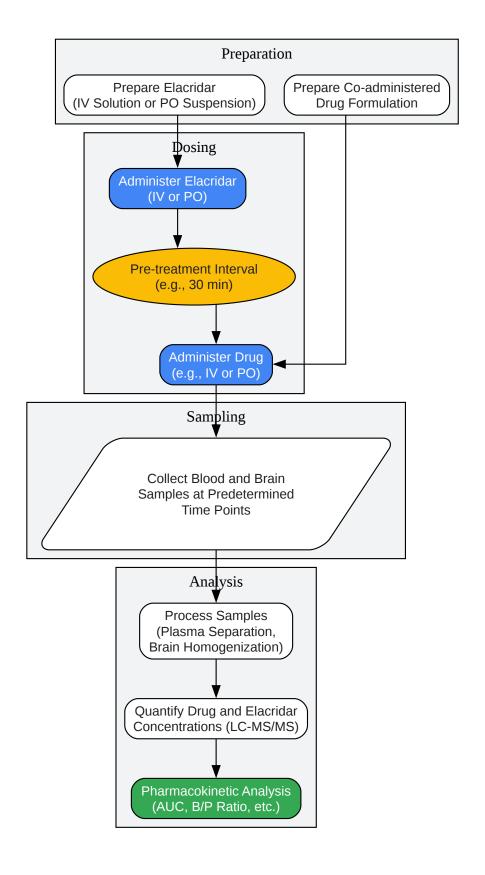
Signaling Pathway of Elacridar Action

Elacridar's primary mechanism of action is the inhibition of P-gp and BCRP, which are ATP-binding cassette (ABC) transporters. These transporters are expressed on the luminal side of the endothelial cells of the blood-brain barrier and actively efflux a wide range of substrates from the brain back into the systemic circulation. By inhibiting these transporters, Elacridar increases the brain penetration of co-administered drugs that are P-gp and/or BCRP substrates.[1][2]









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References

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